molecular formula C8H10OS B1207423 2-(Phenylthio)ethanol CAS No. 699-12-7

2-(Phenylthio)ethanol

Cat. No. B1207423
CAS RN: 699-12-7
M. Wt: 154.23 g/mol
InChI Key: KWWZHCSQVRVQGF-UHFFFAOYSA-N
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Description

“2-(Phenylthio)ethanol” is an organic compound with the molecular formula C8H10OS . It is also known by other names such as “2-Hydroxyethyl phenyl sulfide” and "Phenylthioethanol" . It is used in the laboratory for research and development purposes .


Synthesis Analysis

The synthesis of “2-(Phenylthio)ethanol” has been reported in various studies. For instance, it has been used in the synthesis of indole, benzofuran, and benzothiophene . Another study reported an efficient one-pot synthesis of β-hydroxy sulfides from thiophenol and cyclic carbonates catalyzed by large-pore zeolites .


Molecular Structure Analysis

The molecular structure of “2-(Phenylthio)ethanol” consists of a phenylthio group attached to an ethanol molecule . The molecular weight of this compound is 154.23 g/mol .


Chemical Reactions Analysis

“2-(Phenylthio)ethanol” has been used in various chemical reactions. For example, it has been used in the synthesis of indole, benzofuran, and benzothiophene . It has also been used for temporary masking of the thymine residue during the synthesis of sugar-modified thymidine derivatives .


Physical And Chemical Properties Analysis

“2-(Phenylthio)ethanol” is a clear colorless to yellow liquid . It has a molecular weight of 154.23 g/mol . The compound has a refractive index of n20/D 1.592 (lit.) and a density of 1.143 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-(Phenylthio)ethanol: is utilized in the synthesis of heterocyclic compounds such as indoles , benzofurans , and benzothiophenes . These compounds are significant due to their presence in numerous natural products and pharmaceuticals. The process involves cyclization reactions where 2-(Phenylthio)ethanol acts as a sulfur donor, facilitating the formation of the heterocyclic framework.

Thymine Residue Masking

In the field of nucleic acid research, 2-(Phenylthio)ethanol serves as a protective agent for the thymine residue during the synthesis of sugar-modified thymidine derivatives . This temporary masking is crucial to prevent unwanted reactions at the thymine site, allowing for precise modifications elsewhere in the nucleotide structure.

Phthalonitrile Derivative Preparation

The compound is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile , which is a precursor for phthalocyanine dyes. These dyes have applications in photovoltaics, gas sensors, and as pigments due to their stability and intense coloration.

Safety and Hazards

“2-(Phenylthio)ethanol” is harmful if inhaled, swallowed, or in contact with skin. It may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing vapors or mists, and wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

The relevant papers retrieved include studies on the synthesis of indole, benzofuran, and benzothiophene , and the use of “2-(Phenylthio)ethanol” for temporary masking of the thymine residue during the synthesis of sugar-modified thymidine derivatives .

properties

IUPAC Name

2-phenylsulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZHCSQVRVQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046974
Record name 2-Phenylmercaptoethanol
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Molecular Weight

154.23 g/mol
Source PubChem
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CAS RN

699-12-7
Record name 2-(Phenylthio)ethanol
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Record name 2-Phenylmercaptoethanol
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Record name Phenylthioethanol
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Record name Ethanol, 2-(phenylthio)-
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Record name 2-Phenylmercaptoethanol
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Record name 2-(phenylthio)ethanol
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Record name 2-PHENYLMERCAPTOETHANOL
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Synthesis routes and methods

Procedure details

Benzenethiol is reacted with 1,3-dioxolan-2-one to form 2-(phenylthio)ethanol. The 2-(phenylthio)ethanol is isolated and then converted to 2-(phenylthio)ethanethiol using triphenylphosphine, diisopropyl azodicarboxylate (DIAD), and thiolacetic acid followed by hydrolysis of the resulting acetate with potassium hydoxide in methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic routes to 2-(Phenylthio)ethanol?

A1: 2-(Phenylthio)ethanol can be synthesized through several methods. One approach involves reacting sodium benzenethiolate with styrene oxide. This reaction yields a mixture of 2-(Phenylthio)ethanol and 1-Phenyl-2-(phenylthio)ethanol due to the influence of the substituent on benzylic carbonium ion stability []. Another method utilizes the reaction of thiophenol with ethylene carbonate in the presence of a Na-X zeolite catalyst, leading to high yields of 2-(Phenylthio)ethanol [].

Q2: How does the structure of 2-(Phenylthio)ethanol influence its reactivity?

A2: The presence of both a hydroxyl group and a thioether moiety within 2-(Phenylthio)ethanol contributes to its versatile reactivity. The thioether can be readily oxidized to the corresponding sulfone using m-chloroperoxybenzoic acid, as demonstrated in the synthesis of enediyne compounds []. Additionally, the hydroxyl group allows for further derivatization, such as the formation of methanesulfonates or acetates, which exhibit distinct spectral characteristics compared to their parent alcohol [].

Q3: What are some applications of 2-(Phenylthio)ethanol in organic synthesis?

A3: 2-(Phenylthio)ethanol serves as a valuable reagent in various organic transformations. It can act as a nucleophile in epoxide ring-opening reactions, facilitating the synthesis of enantiomerically pure epoxydocosapentaenoic acids when combined with enzymatic epoxidation strategies []. Furthermore, 2-(Phenylthio)ethanol derivatives can undergo reductive β-elimination in the presence of titanium tetrachloride and lithium aluminum hydride, providing a convenient route for converting carbonyl compounds into terminal olefins [, ].

Q4: Has the behavior of 2-(Phenylthio)ethanol been investigated using pulse radiolysis?

A4: Yes, pulse radiolysis studies have provided valuable insights into the reactivity of 2-(Phenylthio)ethanol with various reactive species. For example, the reaction with hydroxyl radicals proceeds with a high rate constant and suggests multiple reaction pathways, including electron transfer, hydrogen abstraction, and OH-adduct formation [, ]. These studies also determined the reduction potential of the 2-(Phenylthio)ethanol/2-(Phenylthio)ethanol radical anion couple and highlighted the role of pH in the electron transfer processes [, ].

Q5: Are there any reported applications of 2-(Phenylthio)ethanol in nucleoside chemistry?

A5: Yes, 2-(Phenylthio)ethanol has been explored as a two-stage protecting group for the thymine moiety in thymidine analogues []. The 2-(Phenylthio)ethyl group is introduced through a Mitsunobu reaction and demonstrates excellent stability under basic conditions, permitting selective O-alkylation of ribose moieties. Subsequent oxidation to the sulfone followed by base treatment triggers β-elimination, releasing the unprotected thymine []. This strategy holds promise for oligonucleotide synthesis by facilitating selective modifications and deprotection steps.

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